Anilofos
Overview
Description
Anilofos is an organophosphate herbicide primarily used to control annual grass weeds and sedges in rice crops. It was introduced around 1980 and has since been utilized for pre-emergence and early post-emergence applications . This compound is known for its low aqueous solubility and volatility, making it moderately persistent in soil systems .
Mechanism of Action
Target of Action
Anilofos is an organophosphate herbicide . Its primary targets are annual grass weeds and sedges . It is used for pre-emergence and early post-emergence control of these weeds in directly sown and transplanted rice crops .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synapse. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synapse, leading to overstimulation of the nervous system. This overstimulation is toxic to the target organisms, causing their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal functioning of this pathway, leading to the overstimulation of the nervous system . This overstimulation can cause a variety of downstream effects, including muscle contractions, paralysis, and ultimately death .
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . It may be moderately persistent in soil systems depending on conditions . This compound is moderately toxic to mammals via the oral route . It is also a neurotoxin and a recognized irritant . The compound can be analyzed by reverse phase (RP) HPLC method with simple conditions .
Result of Action
The primary result of this compound action is the death of the target organisms. By disrupting the normal functioning of the cholinergic pathway, this compound causes overstimulation of the nervous system, leading to muscle contractions, paralysis, and ultimately death .
Action Environment
This compound is widely used in China . Little is known about the processes governing the environmental fate of this compound in soils and its environmental risk for groundwater . Several environmental fate studies were performed concerning the degradation, sorption, photolysis, and mobility of this compound in soils . The degradation of this compound in three Chinese soil samples followed first-order kinetics, with half-lives between 64.2 d-161.2 d . The adsorption coefficient (KF) values for the three soils were 10.67 (loam), 31.29 (clay), and 11.63 (sand) . No notable photolysis of this compound occurred on the soil surface . Leaching tests indicated that this compound moved very slowly on the three types of soil thin layer . Thus, the leaching behavior of this compound coincided well with the results of the batch sorption and degradation experiments .
Biochemical Analysis
Biochemical Properties
Anilofos interacts with various enzymes and proteins. It is known to inhibit the activity of acetylcholinesterase, an enzyme crucial for the functioning of the nervous system . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing interruption of nervous impulses .
Cellular Effects
This compound has been found to have cytotoxic and genotoxic effects on human peripheral blood lymphocytes . It does not induce sister chromatid exchange frequency, replication index, and micronucleus formation at all concentrations for both treatment periods . This compound significantly increases chromosome aberration frequency at certain concentrations and decreases mitotic index and nuclear division index significantly .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and interruption of nervous impulses . This inhibition is a key factor in the toxicity of this compound.
Temporal Effects in Laboratory Settings
In subacute toxicity studies, rats were orally administered this compound once daily for 28 days . Signs and symptoms were observed mainly with 200mg/kg. At this dose, this compound induced hypothermia and progressive weight loss . None of the this compound-treated rats died .
Dosage Effects in Animal Models
In acute toxicity studies, rats showed dose-dependent signs of cholinergic hyperactivity and behavioral alterations . The oral LD50 was 1681 mg/kg . In subacute toxicity studies, rats were orally administered 50, 100, or 200 mg/kg of this compound once daily for 28 days . Signs and symptoms were observed mainly with 200mg/kg .
Metabolic Pathways
As an organophosphate, this compound is known to inhibit acetylcholinesterase, affecting the metabolic pathway of acetylcholine .
Transport and Distribution
This compound is known to have a low aqueous solubility and a low volatility, suggesting that it may be moderately persistent in soil systems depending on conditions .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely that this compound interacts with this enzyme at the synaptic cleft in the nervous system .
Preparation Methods
The synthesis of Anilofos involves several steps. One common method includes the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropyl ethanamide with O,O-dimethyl dithiophosphate in the presence of a phase transfer catalyst . The reaction is carried out in water as a solvent, and the product is obtained through condensation and crystallization in a single step . This method is environmentally friendly, avoids the use of organic solvents, and results in high product yield and quality .
Chemical Reactions Analysis
Anilofos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into its constituent components.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common reagents used in these reactions include oxidizing agents, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anilofos has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Anilofos is compared with other organophosphate herbicides such as:
- Prometryn
- Pendimethalin
- Atrazine
While all these compounds are used for weed control, this compound is unique in its specific application for rice crops and its moderate persistence in soil . Its environmental impact and degradation patterns also differ from those of other herbicides .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQDBZGWYSEGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNO3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058149 | |
Record name | Anilofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64249-01-0 | |
Record name | Anilofos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64249-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anilofos [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anilofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANILOFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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